3-Fluoro-2-iodo-4-nitrophenol

Catalog No.
S13650686
CAS No.
M.F
C6H3FINO3
M. Wt
283.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-iodo-4-nitrophenol

Product Name

3-Fluoro-2-iodo-4-nitrophenol

IUPAC Name

3-fluoro-2-iodo-4-nitrophenol

Molecular Formula

C6H3FINO3

Molecular Weight

283.00 g/mol

InChI

InChI=1S/C6H3FINO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H

InChI Key

VAURZJCQPPHGNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)I)O

3-Fluoro-2-iodo-4-nitrophenol is an organic compound characterized by the presence of a fluorine atom, an iodine atom, and a nitro group attached to a phenolic structure. Its molecular formula is C6H4FINO3C_6H_4FINO_3, and it has a molecular weight of approximately 219.01 g/mol. This compound features a phenolic hydroxyl group (-OH) that contributes to its chemical reactivity and potential biological activity. The unique combination of halogen substituents (fluorine and iodine) and the nitro group makes it an interesting subject for research in various fields, including medicinal chemistry and material science.

Due to its functional groups:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it susceptible to nucleophiles.
  • Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to the ortho or para positions on the aromatic ring, facilitating further functionalization.
  • Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, which alters the compound's reactivity.

These reactions are significant for synthesizing derivatives with varying biological activities.

Research indicates that compounds containing halogenated phenols exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, 3-Fluoro-2-iodo-4-nitrophenol may demonstrate:

  • Antimicrobial Activity: Its structural components suggest potential efficacy against various bacterial strains.
  • Anticancer Activity: Studies on similar compounds have shown that halogenated phenols can inhibit cancer cell proliferation through various mechanisms.

Further studies are necessary to elucidate its specific biological effects and mechanisms of action.

Several synthetic routes can be employed to produce 3-Fluoro-2-iodo-4-nitrophenol:

  • Halogenation of Phenol Derivatives: Starting from 4-nitrophenol, fluorination and iodination can be performed sequentially or in one step using appropriate reagents such as iodine monochloride for iodination and a fluoride source for fluorination.
  • Nitration of Fluorinated Phenols: Fluorinated phenols can be nitrated using concentrated nitric acid to introduce the nitro group at the desired position.
  • Using Protecting Groups: In more complex syntheses, protecting groups may be utilized to selectively introduce the halogens without affecting other functional groups.

These methods allow for the tailored synthesis of 3-Fluoro-2-iodo-4-nitrophenol with controlled substitution patterns.

3-Fluoro-2-iodo-4-nitrophenol has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates with specific therapeutic effects.
  • Material Science: It could serve as a precursor for synthesizing advanced materials with unique electronic or optical properties.
  • Chemical Research: It is useful in studying reaction mechanisms involving halogenated compounds.

Interaction studies involving 3-Fluoro-2-iodo-4-nitrophenol focus on its binding affinities with various biological targets. These studies may include:

  • Protein-Ligand Interactions: Assessing how this compound interacts with specific proteins or enzymes could reveal its potential as an inhibitor or modulator.
  • Cellular Uptake Studies: Understanding how well this compound penetrates cellular membranes is crucial for evaluating its bioavailability and therapeutic potential.

Such studies are essential for determining the practical applications of this compound in drug design and development.

Several compounds share structural similarities with 3-Fluoro-2-iodo-4-nitrophenol. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
3-Fluoro-4-nitrophenol394-41-20.97Different nitro position; lacks iodine
4-Fluoro-2-nitrophenol394-33-20.92Different substitution pattern; no iodine
1-Fluoro-4-methoxy-2-nitrobenzene61324-93-40.92Contains methoxy group; different halogenation
5-Fluoro-2-nitroaniline151414-46-90.89Amino group instead of hydroxyl; different reactivity
4-Bromophenol1975720.89Contains bromine instead of fluorine and iodine

Each of these compounds exhibits distinct properties and reactivities due to differences in their functional groups and substitution patterns, making them suitable for various applications in research and industry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.91417 g/mol

Monoisotopic Mass

282.91417 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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